molecular formula C13H15N5OS4 B12594078 N-(8,8a-Dihydrocyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl)-3-methylbenzamide

N-(8,8a-Dihydrocyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl)-3-methylbenzamide

Cat. No.: B12594078
M. Wt: 385.6 g/mol
InChI Key: KHNZTKPGMGXPLE-UHFFFAOYSA-N
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Description

N-(8,8a-Dihydrocyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl)-3-methylbenzamide: is a complex organic compound characterized by its unique structure, which includes a cyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8,8a-Dihydrocyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl)-3-methylbenzamide typically involves multiple steps:

    Formation of the Cyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin Ring: This step involves the cyclization of appropriate precursors under controlled conditions, often using sulfur and nitrogen-containing reagents.

    Attachment of the 3-Methylbenzamide Group: This step involves the reaction of the cyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin intermediate with 3-methylbenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzamide moiety can be replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various halides, acids, and bases depending on the desired substitution.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or other derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a catalyst in various organic reactions due to its unique structure.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical research.

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.

Medicine

    Therapeutic Agents: Investigation into its potential as a therapeutic agent for various diseases.

    Diagnostic Tools: Use in the development of diagnostic assays and imaging agents.

Industry

    Chemical Manufacturing: Use in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism by which N-(8,8a-Dihydrocyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl)-3-methylbenzamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(Cyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl)-benzamide
  • N-(8,8a-Dihydrocyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl)-4-methylbenzamide
  • N-(Cyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl)-3-methylbenzamide

Uniqueness

N-(8,8a-Dihydrocyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl)-3-methylbenzamide is unique due to the presence of the 8,8a-dihydro modification, which may confer different chemical and biological properties compared to its analogs. This modification can affect the compound’s reactivity, stability, and interaction with molecular targets, making it a compound of significant interest for further research and development.

Properties

Molecular Formula

C13H15N5OS4

Molecular Weight

385.6 g/mol

IUPAC Name

N-(8,8a-dihydrocyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl)-3-methylbenzamide

InChI

InChI=1S/C13H15N5OS4/c1-9-4-2-5-10(8-9)13(19)14-18-20-12-7-3-6-11(12)15-21-16-22-17-23-18/h2-8,11,15-17H,1H3,(H,14,19)

InChI Key

KHNZTKPGMGXPLE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NN2SC3=CC=CC3NSNSNS2

Origin of Product

United States

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